N-Benzyl-N-methylethenesulfonamide
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Overview
Description
N-Benzyl-N-methylethenesulfonamide is a chemical compound that has garnered attention in various fields of scientific research. It is known for its role as an intermediate in the synthesis of certain pharmaceuticals, particularly in the production of naratriptan, a medication used to treat migraines .
Preparation Methods
The synthesis of N-Benzyl-N-methylethenesulfonamide involves several steps. One reported method includes the reaction of N-methylvinylsulfonamide with benzyl chloride under specific conditions . This reaction typically requires a base such as sodium hydroxide and is conducted in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
N-Benzyl-N-methylethenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form new sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrogenation: This reaction is used to convert the compound into other derivatives, such as in the synthesis of naratriptan.
Common reagents used in these reactions include halogenated compounds, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-N-methylethenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: It is a key intermediate in the production of naratriptan, a drug used to treat migraines.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylethenesulfonamide involves its interaction with specific molecular targets. In the case of its use in the synthesis of naratriptan, the compound undergoes a series of reactions that ultimately lead to the formation of the active pharmaceutical ingredient. The molecular pathways involved include substitution and hydrogenation reactions .
Comparison with Similar Compounds
N-Benzyl-N-methylethenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-Benzyl-p-toluenesulfonamide: This compound has similar chemical properties but is used in different applications.
N-Methylvinylsulfonamide: Used in similar synthetic routes but has different reactivity and stability.
The uniqueness of this compound lies in its specific reactivity and its role as an intermediate in the synthesis of pharmaceuticals like naratriptan.
Biological Activity
N-Benzyl-N-methylethenesulfonamide is a compound of interest within medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmacology.
This compound belongs to a class of sulfonamide compounds that exhibit a variety of biological activities, including antimicrobial, anticancer, and neuroleptic properties. The sulfonamide group is known for its ability to interact with various biological targets, making these compounds valuable in drug development.
2. Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with methanesulfonyl chloride, followed by the introduction of an ethenesulfonamide moiety. This process yields a compound that can be further modified to enhance its biological activity.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a library of similar compounds was evaluated against various cancer cell lines, revealing sub-micromolar potency against pancreatic cancer cells (PANC-1) . The mechanism of action appears to involve the inhibition of critical protein interactions that regulate cell survival and proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | PANC-1 | < 1 |
Compound A | MCF-7 | 15 |
Compound B | A549 | 10 |
3.2 Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. In vitro assays indicate effectiveness against various bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus). The mechanism likely involves inhibition of bacterial enzymes critical for cell wall synthesis .
3.3 Neuroleptic Activity
The compound has shown promise as a neuroleptic agent. In animal models, it exhibited significant antipsychotic effects with minimal side effects compared to traditional neuroleptics like haloperidol . This suggests a favorable therapeutic index and potential for clinical application in treating psychotic disorders.
4. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the benzyl and sulfonamide positions can significantly influence its efficacy and selectivity:
- Benzyl Substituents : Electron-withdrawing groups enhance activity.
- Sulfonamide Variations : Changes in the sulfonamide moiety can alter binding affinity to target proteins.
5.1 Case Study: Pancreatic Cancer
A study synthesized a series of benzylsulfonamides and evaluated their effects on pancreatic cancer cell lines. The most active compound showed an IC50 value less than 1 µM against PANC-1 cells, indicating potent cytotoxicity . Further investigations revealed that these compounds induce apoptosis via mitochondrial pathways.
5.2 Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against MRSA strains. The compound exhibited significant inhibition with an MIC (Minimum Inhibitory Concentration) below clinically relevant thresholds .
6. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential applications in oncology and infectious disease treatment warrant continued exploration and optimization through synthetic modifications.
Properties
IUPAC Name |
N-benzyl-N-methylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-14(12,13)11(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWZOPACIXFBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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